molecular formula C20H23FN2O2 B5062540 2-(4-FLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE

2-(4-FLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE

Cat. No.: B5062540
M. Wt: 342.4 g/mol
InChI Key: OINDIJOKLTXWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-FLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE is a synthetic organic compound that features a fluorophenoxy group and a phenethylpiperazine moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE typically involves the following steps:

    Formation of the fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate alkylating agent under basic conditions.

    Coupling with phenethylpiperazine: The fluorophenoxy intermediate is then reacted with phenethylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the phenethyl group.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The fluorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

2-(4-FLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE would depend on its specific biological targets. It may interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHOXYPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE
  • 2-(4-CHLOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE

Uniqueness

The presence of the fluorophenoxy group in 2-(4-FLUOROPHENOXY)-1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and pharmacokinetic profile.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-18-6-8-19(9-7-18)25-16-20(24)23-14-12-22(13-15-23)11-10-17-4-2-1-3-5-17/h1-9H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINDIJOKLTXWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.